1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Alkyl halides and bases like sodium hydride are typical reagents.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as an antioxidant and in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biological processes, including protein folding and cellular signaling. The compound’s ability to modulate redox states makes it a valuable tool in studying oxidative stress and related diseases.
Comparison with Similar Compounds
Biphenyl-4-thiol: Shares a similar biphenyl structure but lacks the ethane linkage.
Ethanethiol: A simpler thiol compound with a single ethane backbone.
4-Mercaptobiphenyl: Another biphenyl thiol with similar properties.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol stands out due to its unique combination of a biphenyl structure and an ethane-thiol linkage. This configuration imparts distinct chemical reactivity and potential for diverse applications, particularly in materials science and medicinal chemistry .
Properties
Molecular Formula |
C14H14S |
---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-(4-phenylphenyl)ethanethiol |
InChI |
InChI=1S/C14H14S/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 |
InChI Key |
ZPJMLVLSSWHNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)S |
Origin of Product |
United States |
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